molecular formula C16H14O4 B181539 1,2-Bis(2-methoxyphenyl)ethane-1,2-dione CAS No. 6706-92-9

1,2-Bis(2-methoxyphenyl)ethane-1,2-dione

Cat. No.: B181539
CAS No.: 6706-92-9
M. Wt: 270.28 g/mol
InChI Key: PYDAJROJMZJKFS-UHFFFAOYSA-N
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Description

1,2-Bis(2-methoxyphenyl)ethane-1,2-dione is a high-purity benzil derivative of interest in organic and medicinal chemistry research. This compound, supplied with a purity of 98% and identified by CAS Number 6706-92-9 , serves as a versatile building block for the synthesis of complex molecular architectures. Its structure, featuring two o-methoxy-substituted benzoyl groups, makes it a valuable precursor in the development of heterocyclic compounds, ligands for metal complexes, and functional organic materials. Researchers utilize this diketone in studies exploring photophysical properties, catalytic processes, and as an intermediate for pharmaceuticals and advanced polymers. As a specialty chemical, it is essential to handle it in accordance with good laboratory practices. Please refer to the Safety Data Sheet for comprehensive hazard and handling information. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1,2-bis(2-methoxyphenyl)ethane-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-19-13-9-5-3-7-11(13)15(17)16(18)12-8-4-6-10-14(12)20-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYDAJROJMZJKFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C(=O)C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30278614
Record name o-Anisil
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6706-92-9
Record name o-Anisil
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name o-Anisil
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

HBr-Mediated Oxidation in Dimethyl Sulfoxide (DMSO)

The most widely cited method involves the oxidative coupling of 1,2-bis(2-methoxyphenyl)ethane-1,2-diol (Compound 4) using hydrobromic acid (HBr) in DMSO. This reaction proceeds via a Kornblum oxidation mechanism, where DMSO acts as both the solvent and oxidizing agent.

Procedure :

  • Reagents : 1,2-Bis(2-methoxyphenyl)ethane-1,2-diol (20 g), DMSO (250 mL), 40% HBr (40 mL).

  • Conditions : The mixture is refluxed at 120°C for 3 hours under vigorous stirring.

  • Workup : The reaction is quenched by pouring into ice-cold water (1 L), followed by overnight crystallization. The crude product is filtered, washed with water, and recrystallized from a hexane/ethyl acetate (EtOAc) mixture.

  • Yield : 95% (19.3 g of white crystals).

Mechanistic Insights :
The reaction proceeds through the formation of a thioether intermediate, where DMSO oxidizes the diol to the diketone. HBr facilitates protonation, enhancing the electrophilicity of the intermediate and accelerating the oxidation.

Analytical Data :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.10 (dd, J = 7.8, 1.8 Hz, 2H), 7.59 (ddd, J = 8.3, 7.3, 1.8 Hz, 2H), 7.14 (td, J = 7.5, 1.0 Hz, 2H), 6.97 (dd, J = 8.4, 1.0 Hz, 2H), 3.61 (s, 6H).

  • ¹³C NMR (100 MHz, DMSO-d₆) : δ 192.57, 160.48, 135.65, 130.55, 123.56, 121.46, 112.60, 55.98.

Alternative Synthetic Routes

Pinacol Coupling of 2-Methoxyacetophenone

A photomediated pinacol coupling method has been reported using ketones under photo-catalyst-free conditions. This approach employs potassium formate as a hydrogen donor and ethanol as the solvent under 365 nm LED irradiation.

Procedure :

  • Reagents : 2-Methoxyacetophenone (0.1 mmol), potassium formate (0.2 mmol), ethanol (2 mL).

  • Conditions : Nitrogen atmosphere, 365 nm LED irradiation for 30 minutes.

  • Workup : The crude product is analyzed via ¹H NMR using 1,3,5-trimethoxybenzene as an internal standard.

  • Yield : 50% (quantified via NMR).

Limitations :

  • Lower yield compared to the HBr/DMSO method.

  • Requires specialized equipment for photoirradiation.

Purification and Characterization

Recrystallization Techniques

Recrystallization from hexane/EtOAc (1:1 v/v) is critical for obtaining high-purity 1,2-bis(2-methoxyphenyl)ethane-1,2-dione. The compound exhibits a melting point of 131–132°C, confirming its crystalline nature.

Spectroscopic Validation

  • High-Resolution Mass Spectrometry (HRMS) : Calculated for C₁₆H₁₄O₄ [M+Na]⁺: 293.0793; Found: 293.0788.

  • Infrared (IR) Spectroscopy : Strong carbonyl stretches at 1,680 cm⁻¹ and 1,710 cm⁻¹ confirm the diketone structure.

Scalability and Industrial Relevance

The HBr/DMSO method is scalable to multi-gram quantities (e.g., 20 g starting material) without significant yield reduction, making it industrially viable . In contrast, photomediated methods remain limited to laboratory-scale applications due to equipment constraints.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(2-methoxyphenyl)ethane-1,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Nitric acid, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Synthetic Applications

  • Organic Synthesis:
    • Diketone Synthesis: 1,2-Bis(2-methoxyphenyl)ethane-1,2-dione serves as a precursor for synthesizing various diketones through reactions with different nucleophiles. Its diketone structure allows for further functionalization, leading to a variety of derivatives that can be utilized in advanced organic synthesis .
    • Cross-Coupling Reactions: The compound has been employed in palladium-catalyzed cross-coupling reactions to form complex molecular architectures. This application is particularly valuable in the synthesis of pharmaceuticals and agrochemicals .
  • Photochemical Applications:
    • Photocatalysis: Research indicates that this compound can act as a photocatalyst in organic reactions under UV irradiation. It facilitates the formation of carbon-carbon bonds through photomediated processes, enhancing reaction efficiency and selectivity .

Medicinal Chemistry

  • Antioxidant Activity:
    • Studies have suggested that derivatives of this compound exhibit antioxidant properties. This makes them potential candidates for developing therapeutic agents aimed at combating oxidative stress-related diseases .
  • Anti-inflammatory Properties:
    • Some investigations indicate that compounds related to this compound may possess anti-inflammatory effects. These findings open avenues for further research into their use as anti-inflammatory drugs .

Case Study 1: Synthesis of Unsymmetrical Heteroaryl Diketones

A recent study demonstrated the use of this compound in synthesizing unsymmetrical heteroaryl diketones via microwave-assisted methods. The resulting compounds showed promising yields and structural diversity, indicating the compound's utility in creating complex molecular frameworks for further biological evaluation .

Case Study 2: Photocatalytic Reactions

Research conducted on the photocatalytic properties of this compound revealed its effectiveness in facilitating pinacol coupling reactions without the need for additional catalysts. This study highlighted its potential for use in green chemistry applications by reducing waste and improving reaction conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position and Crystal Packing

  • Bis(4-fluorophenyl)ethane-1,2-dione (para-substituted): Exhibits π–π stacking interactions with an intercentroid separation of 3.6416 Å, contributing to stable crystal packing .
  • Bis(3-methoxyphenyl)ethane-1,2-dione (meta-substituted): Lacks π–π stacking due to steric hindrance from methoxy groups, leading to less dense packing .

Physicochemical Properties

Compound Substituents clogP* Solubility Melting Point (Predicted)
Benzil Phenyl (no substituent) 2.92 Low 94–96°C
1,2-Bis(4-methoxyphenyl)ethane-1,2-dione para-methoxy ~3.5† Moderate‡ ~150°C
1,2-Bis(2-methoxyphenyl)ethane-1,2-dione ortho-methoxy ~3.8† Low‡‡ ~120°C
1-Phenyl-2-pyridinylethane-1,2-dione Asymmetric pyridyl ~2.5 High N/A

*Predicted using fragment-based methods.
†Methoxy groups increase lipophilicity compared to benzil.
‡Para-methoxy improves solubility via hydrogen bonding; ortho-methoxy reduces solubility due to steric effects .

Key Findings and Implications

Substituent Position : Ortho-methoxy groups disrupt packing and reduce solubility compared to para- or meta-substituted analogues .

Biological Potential: High clogP suggests membrane permeability but may require formulation optimization for therapeutic use .

Material Design : Symmetric structure and methoxy groups could be leveraged in optoelectronic materials, though thermal stability may be a limitation .

Data Tables

Table 1: Comparative Physical Properties

Property This compound Benzil 1-Phenyl-2-pyridinylethane-1,2-dione
Molecular Weight 298.3 g/mol 210.23 g/mol 238.24 g/mol
clogP ~3.8 2.92 ~2.5
Solubility in Water Low Very Low High
Melting Point ~120°C 94–96°C N/A

Biological Activity

1,2-Bis(2-methoxyphenyl)ethane-1,2-dione is an organic compound that has garnered attention for its diverse biological activities. Characterized by its diketone structure, this compound features two methoxy-substituted phenyl groups linked to a central ethanedione moiety. Research indicates its potential applications in medicinal chemistry, particularly due to its antimicrobial and antioxidant properties.

Chemical Structure and Synthesis

The molecular formula for this compound is C16H16O4. The synthesis typically involves the condensation of 2-methoxybenzaldehyde with 2-methoxyphenylacetic acid under acidic conditions, followed by oxidation to yield the diketone product. This method allows for the formation of the compound with high purity and yield when optimized using continuous flow reactors.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents. For instance, it demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics.

Antioxidant Activity

The compound also possesses antioxidant properties. Research indicates that it can reduce intracellular reactive oxygen species (ROS) production and inhibit UVB-induced phosphorylation of mitogen-activated protein (MAP) kinases. These actions suggest a protective role against oxidative stress-related cellular damage .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions and providing therapeutic effects.
  • Receptor Interaction : It potentially interacts with cellular receptors that influence signal transduction pathways critical for cell survival and proliferation.
  • Gene Expression Modulation : There is evidence suggesting that it may affect the expression of genes involved in various biological processes, contributing to its therapeutic potential .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound in the context of similar diketones, a comparative analysis is presented below:

Compound NameStructure FeaturesUnique Characteristics
1,2-Bis(4-methoxyphenyl)ethane-1,2-dioneSimilar diketone structure with para substitutionDifferent electronic properties due to para groups
1,2-Bis(3-methylphenyl)ethane-1,2-dioneMethyl substitution on phenyl ringsEnhanced lipophilicity affecting bioavailability
1,2-Bis(4-bromophenyl)ethane-1,2-dioneBromine substituents on phenyl ringsIncreased reactivity in electrophilic substitutions
1,2-Bis(3-nitrophenyl)ethane-1,2-dioneNitro groups on phenyl ringsPotentially higher antimicrobial activity due to electron-withdrawing effects

This table highlights how structural variations influence the biological activity and chemical behavior of these compounds.

Case Studies and Research Findings

Several case studies have explored the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A study reported that this compound effectively reduced bacterial load in vitro against Staphylococcus aureus and Escherichia coli, demonstrating its potential as a lead compound for antibiotic development.
  • Antioxidant Mechanism Exploration : Another research focused on elucidating the mechanism behind its antioxidant properties. The findings revealed that it significantly decreased oxidative stress markers in human cell lines exposed to UV radiation .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 1,2-Bis(2-methoxyphenyl)ethane-1,2-dione?

  • Methodology : The compound can be synthesized via reductive coupling of 2-methoxybenzaldehyde using magnesium (Mg) as a reducing agent. Key steps include optimizing reaction temperature (60–80°C) and solvent polarity (e.g., THF or DMF) to enhance yield . Post-synthesis purification via column chromatography with silica gel (hexane/ethyl acetate gradient) ensures >95% purity.
  • Validation : Monitor reaction progress using thin-layer chromatography (TLC) and confirm structure via 1^1H NMR (δ ~3.8 ppm for methoxy groups) and IR (C=O stretching at ~1680 cm1^{-1}) .

Q. How can the crystalline structure of this compound be resolved?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is essential. Grow crystals via slow evaporation in dichloromethane/hexane (1:3). Data collection at 100 K with MoKα radiation (λ = 0.71073 Å) ensures high resolution. Refinement using SHELXTL software resolves bond lengths (e.g., central C–C bond ~1.54 Å) and torsion angles (O–C–C–O ~110°) .
  • Analysis : Compare observed dihedral angles (e.g., ~65° between aromatic rings) with density functional theory (DFT) calculations to validate conformational stability .

Q. What are the stability and storage protocols for this compound?

  • Guidelines : Store at −20°C in airtight, light-protected vials. Prepare stock solutions in anhydrous DMSO (≤10 mM) and aliquot to avoid freeze-thaw degradation. Monitor decomposition via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How do electronic effects of methoxy substituents influence the compound’s reactivity in cross-coupling reactions?

  • Mechanistic Insight : Methoxy groups donate electron density via resonance, activating the aromatic ring for electrophilic substitution. For Suzuki-Miyaura coupling, use Pd(PPh3_3)4_4 (5 mol%) and K2_2CO3_3 in DMF/H2_2O (3:1) at 80°C. Track regioselectivity via 19^{19}F NMR if fluorinated partners are used .
  • Contradictions : Conflicting reports on steric hindrance from methoxy groups may require adjusting ligand bulk (e.g., XPhos vs. SPhos) to improve coupling efficiency .

Q. What intermolecular interactions stabilize its crystal packing?

  • Structural Analysis : SCXRD reveals weak C–H⋯O hydrogen bonds (2.4–2.6 Å) and π–π stacking (centroid distances ~3.6–3.7 Å) between adjacent molecules. These interactions reduce dipole-dipole repulsion of carbonyl groups and enhance thermal stability (TGA decomposition >200°C) .
  • Validation : Hirshfeld surface analysis quantifies interaction contributions (e.g., 12% H-bonding, 30% van der Waals) .

Q. Can this compound act as a photosensitizer or UV-protective agent?

  • Experimental Design : Assess UVB absorption (λ_max ~290 nm) via spectrophotometry. Test photostability under UV irradiation (10 J/cm2^2) and measure reactive oxygen species (ROS) inhibition in human dermal fibroblasts using DCFH-DA assay. Compare with analogues lacking methoxy groups to isolate substituent effects .
  • Data Interpretation : Reduced MMP-1 expression (ELISA) and collagen preservation (Masson’s trichrome staining) in murine models indicate antiphotoaging potential .

Contradictions and Troubleshooting

Q. Why do NMR spectra sometimes show unexpected splitting patterns?

  • Resolution : Dynamic rotational isomerism around the central C–C bond can cause splitting. Use variable-temperature NMR (25–60°C) to coalesce peaks or employ 13^{13}C DEPT-135 for unambiguous assignment .

Q. How to address low yields in large-scale synthesis?

  • Optimization : Switch from batch to flow chemistry for better heat/mass transfer. Use Dean-Stark traps to remove water in condensation steps. Scale-up trials show 15% yield improvement with continuous flow (residence time: 30 min) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Bis(2-methoxyphenyl)ethane-1,2-dione
Reactant of Route 2
Reactant of Route 2
1,2-Bis(2-methoxyphenyl)ethane-1,2-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.